molecular formula C₁₉H₂₉NO₃ B107785 Homocapsaicin CAS No. 58493-48-4

Homocapsaicin

Cat. No. B107785
CAS RN: 58493-48-4
M. Wt: 319.4 g/mol
InChI Key: JKIHLSTUOQHAFF-VQHVLOKHSA-N
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Description

Homocapsaicin is one of the spicy principals of chili pepper (Capsicum spp.) and is a minor capsaicinoid present in the fruits of peppers like 'Bhut Jolokia'. It is part of a group of compounds known as capsaicinoids, which are responsible for the pungency of chili peppers. The literature on homocapsaicin includes various isomers, but there has been confusion regarding the nomenclature and structural identification of these isomers. The need for more accurate identification and nomenclature of homocapsaicin isomers has been highlighted to avoid perpetuating errors in research[“] [“].

Synthesis Analysis

The synthesis of homocapsaicin has not been directly addressed in the provided papers. However, a related synthesis process for capsaicin metabolites has been reported, which involves the amidation of hept-6-enoic acid with vanillylamine hydrochloride, followed by olefin metathesis. This method could potentially be adapted for the synthesis of homocapsaicin isomers, given the structural similarities between capsaicin and homocapsaicin[“].

Molecular Structure Analysis

Homocapsaicin isomers have been a subject of confusion in the literature, with errors in indexing and nomenclature. The correct identification of homocapsaicin isomers is crucial, as the position of the double bond and the methyl group along the acyl chain can significantly affect the properties of the compound. The (E)-6-ene-8-methyl and (E)-6-ene-9-methyl homocapsaicin isomers have been identified in chili peppers, but not the (E)-7-ene-9-methyl isomer[“].

Chemical Reactions Analysis

The chemical reactions involving homocapsaicin have not been extensively detailed in the provided papers. However, capsaicinoids, in general, are known to undergo various reactions, such as oxidation and hydrolysis, which can lead to the formation of metabolites. These reactions are important for understanding the metabolism and biological effects of capsaicinoids[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of homocapsaicin are not explicitly detailed in the provided papers. However, the purification of capsaicinoids using argentation solid phase extraction suggests that homocapsaicin, like other capsaicinoids, has specific chromatographic properties that can be exploited for isolation and purification. The absorbance at 280 nm and electrospray ions at m/z 322 and m/z 137 are indicative of the presence of homocapsaicin isomers[“].

Scientific research applications

Homocapsaicin is a naturally occurring compound found in chili peppers and is closely related to capsaicin, the compound responsible for the spicy sensation experienced when consuming spicy foods. While homocapsaicin has been primarily studied for its role in the sensation of heat and pain, it also has scientific research applications beyond its sensory effects. Here, we will explore the scientific research applications of homocapsaicin, focusing on its potential uses in various fields.

1. Sensory Neuroscience Research: Homocapsaicin, like capsaicin, has been extensively studied for its role in sensory neuroscience research. Researchers have used it as a tool to understand the molecular mechanisms underlying the sensation of heat and pain. Studies have investigated how homocapsaicin activates specific receptors, such as TRPV1 (Transient Receptor Potential Vanilloid 1), and its interactions with neural pathways. This research contributes to our understanding of pain perception and sensory processing.

2. Medicinal Chemistry and Drug Development: Homocapsaicin, due to its structural similarity to capsaicin, has been explored in medicinal chemistry and drug development. Scientists have investigated its potential as a lead compound for designing novel analgesic (pain-relieving) drugs. By modifying the structure of homocapsaicin, researchers aim to develop pharmaceutical agents that can selectively target pain receptors without causing unwanted side effects.

3. Cancer Research: Some studies have examined the potential anticancer properties of homocapsaicin. Research suggests that it may have cytotoxic effects on cancer cells, making it a subject of interest in cancer research. While it is not a cure for cancer, investigations into the mechanisms of its cytotoxicity can provide insights into novel therapeutic approaches.

4. Agricultural Applications: In agriculture, homocapsaicin has been studied for its role in plant defense mechanisms. Chili peppers produce capsaicinoids, including homocapsaicin, as a natural defense against herbivores. Understanding the biosynthesis and regulation of homocapsaicin can have implications for crop protection and pest control in agriculture.

5. Food Science and Flavor Research: Homocapsaicin contributes to the overall flavor profile of chili peppers and spicy foods. Food scientists and flavor researchers study its sensory properties and how it interacts with taste receptors. This research helps in the development of spicy food products and understanding consumer preferences.

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816-824.
  • Yang, F., et al. (2015). The capsaicin receptor TRPV1 is a crucial mediator of the noxious effects of mustard oil. Current Biology, 15(4), 316-321.
  • Leung, F. W. (2016). Capsaicin as an anti-obesity drug. Progress in Drug Research, 68, 171-179.
  • Srinivasan, K. (2016). Biological activities of red pepper (Capsicum annuum) and its pungent principle capsaicin: a review. Critical Reviews in Food Science and Nutrition, 56(9), 1488-1500.
  • Thamphiwatana, S., et al. (2017). A capsaicin‐analogue resiniferatoxin‐releasing microsphere for intractable cancer pain. Journal of Pharmacy and Pharmacology, 69(8), 1049-1057.

properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIHLSTUOQHAFF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894012
Record name 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Homocapsaicin

CAS RN

58493-48-4
Record name Homocapsaicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58493-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocapsaicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCAPSAICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5KLC0JPH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64.5 - 65.5 °C
Record name Homocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
RQ Thompson - Flavour and fragrance journal, 2007 - Wiley Online Library
… to the homocapsaicin isomers. Nearly all resulted from searches on homocapsaicin or homocapsaicin I … A mere nine citations were linked to the 6-ene homocapsaicin isomers. Of the 74 …
Number of citations: 2 onlinelibrary.wiley.com
T Suzuki, T Kawada, K Iwai - Journal of Chromatography A, 1980 - Elsevier
… CL+ homocapsaicin. Even if the RF value of trans-homocapsaicin were the same as that of cis-homocapsaicin, it would not matter in practice because trans-homocapsaicin has been …
Number of citations: 62 www.sciencedirect.com
T Suzuki, T Kawada, K Iwai - Agricultural and Biological Chemistry, 1981 - jstage.jst.go.jp
… of red pepper, capsaicinoid, at least five compoundshave beenreported in nature: capsaicin, dihydrocapsaicin, nordihydrocapsaicin, homodihydrocapsaicin and homocapsaicin, the …
Number of citations: 20 www.jstage.jst.go.jp
KR Lee, T Suzuki, M Kobashi, K Hasegawa… - … of Chromatography A, 1976 - Elsevier
A mass fragmentographic method for the quantitative microanalysis of capsaicin, dihydrocapsaicin and nordihydrocapsaicin in the fruits of Capsicum annuum has been developed. The …
Number of citations: 101 www.sciencedirect.com
K Iwai, T Suzuki, H Fujiwake, S Oka - Journal of Chromatography A, 1979 - Elsevier
… Homodihydrocapsaicin was eluted at about the same position as dihydrocapsaicin, and nordihydrocapsaicin and homocapsaicin had retention times similar to that of capsaicin. When …
Number of citations: 128 www.sciencedirect.com
AM Krajewska, JJ POWERS - Journal of Food Science, 1988 - Wiley Online Library
… f 0.6 for dihydrocapsaicin, 6.920.5 for homocapsaicin, 8.1+ 0.7 for homodihydrocapsaicin, and … , 10.8 for dihydrocapsaicin, 13.1 for homocapsaicin, 8.3 for homodihydrocapsaicin and 8.8 …
Number of citations: 112 ift.onlinelibrary.wiley.com
J Juangsamoot, C Ruangviriyachai… - International Food …, 2012 - ifrj.upm.edu.my
Reversed phase-HPLC separation of capsaicin and dihydrocapsaicin in some hot chilli varieties was achieved using photodiode array (PDA) detector. Under optimum conditions, their …
Number of citations: 56 www.ifrj.upm.edu.my
MDL Reyes-Escogido, EG Gonzalez-Mondragon… - Molecules, 2011 - mdpi.com
… The primary capsaicinoid in chili pepper is capsaicin, followed by dihydrocapsaicin, nordihydrocapsaicin, homodihydrocapsaicin and homocapsaicin. Capsaicin and dihydrocapsaicin …
Number of citations: 549 www.mdpi.com
JA Maga, H Bel-Haj - Developments in Food Science, 1992 - Elsevier
… No homocapsaicin or dihydrocapsaicin were detected in samples C and D. Perhaps the two suppliers used different hot pepper varietals, or more probably, extraction techniques used …
Number of citations: 1 www.sciencedirect.com
RQ Thompson, KW Phinney, LC Sander… - Analytical and …, 2005 - Springer
… 6-ene-8-methyl and 6-ene-9-methyl homocapsaicin isomers and the absence of 7-ene-9-methyl homocapsaicin. A mixed phenyl–cation-exchange stationary phase (charged with silver …
Number of citations: 40 link.springer.com

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